4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone
Description
Properties
CAS No. |
17678-20-5 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-hydroxy-2-(hydroxymethyl)-5-methylfuran-3-one |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(2-7)10-3/h4,7-8H,2H2,1H3 |
InChI Key |
QWWDOOYYVCSCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(O1)CO)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction of 5-Formyl-2(5H)-furanone
One of the primary synthetic routes to 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone involves the stereoselective reduction of 5-formyl-2(5H)-furanone. This method uses chiral reducing agents such as lithium tri-sec-butylborohydride (L-selectride) to achieve the desired stereochemistry under controlled conditions. This approach is favored for its ability to produce optically active forms of the compound, which is important for flavor and aroma properties in food applications. Industrial scale production often employs continuous flow reactors to maintain consistent quality and yield during this reduction process.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Formyl-2(5H)-furanone | Starting material |
| 2 | L-selectride (chiral reducing agent) | Stereoselective reduction |
| 3 | Controlled temperature and solvent | Optically active 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone |
Oxidation and Cyclization Routes
Other synthetic routes involve oxidation of protected diols followed by cyclization. For example, oxidation of Boc-protected diols with permanganate to 1,2-dione intermediates, followed by acid-catalyzed cyclization, has been used to prepare isotopically labeled analogs of related furanones. This method, while more complex, allows for the preparation of labeled compounds for analytical studies.
Formation via Maillard Reaction and Sugar Degradation
Maillard Reaction of Pentose Sugars and Amino Acids
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone is also formed naturally and synthetically through Maillard reaction pathways involving pentose sugars (such as xylose, arabinose, and ribose) and amino acids like lysine or glycine. Heating these mixtures at around 90°C for 1 hour in phosphate-buffered solutions (pH ~7) favors the formation of this compound. The reaction proceeds via Strecker degradation and chain elongation mechanisms, where amino acid-derived fragments add to sugar-derived diketose intermediates, leading to furanone formation.
Isolation from Maillard Reaction Mixtures
In experimental setups, the compound can be isolated from reaction mixtures by extraction with ethyl acetate after heating sugar-amino acid solutions. Crystallization during concentration of the organic layer yields pure 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone crystals. Analytical techniques such as HPLC with diode-array detection, NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the identity and purity of the compound.
| Parameter | Condition/Result |
|---|---|
| Sugar | Xylose, arabinose, ribose (ribose best) |
| Amino acid | Lysine, glycine |
| Temperature | ~90°C for 1 hour |
| pH | ~7 (phosphate buffer) |
| Extraction solvent | Ethyl acetate |
| Yield | ~20 mg/100 mL from 0.3 M sugar solution |
| Analytical methods | HPLC-DAD, NMR, MS, X-ray crystallography |
Industrial and Biotechnological Considerations
Industrial production often adapts the stereoselective chemical synthesis methods for scale-up, using continuous flow reactors to ensure reproducibility and high yield. Meanwhile, biotechnological approaches are under development, leveraging enzymatic pathways identified in plants and microorganisms that naturally biosynthesize this furanone. Understanding these biosynthetic enzymes is crucial for developing sustainable and efficient bioproduction methods.
Summary Table of Preparation Methods
| Method Type | Key Steps/Conditions | Advantages | Limitations |
|---|---|---|---|
| Stereoselective Chemical Synthesis | Reduction of 5-formyl-2(5H)-furanone with L-selectride | High stereoselectivity, scalable | Requires chiral reagents, cost |
| Oxidation and Cyclization | Oxidation of protected diols, acid-catalyzed cyclization | Enables isotopic labeling | Multi-step, complex |
| Maillard Reaction | Heating pentose sugars with amino acids at ~90°C, pH 7 | Natural formation, simple setup | Lower yields, complex mixtures |
| Biotechnological Routes | Enzymatic synthesis in microorganisms/plants | Sustainable, potentially selective | Requires enzyme identification |
This comprehensive overview integrates chemical synthesis, Maillard reaction-based formation, and emerging biotechnological methods for preparing 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone. The choice of method depends on the desired scale, stereochemical purity, and application context.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the hydroxyl group in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Flavoring Agent in Food Industry
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone is recognized as an important flavor compound. It exhibits a caramel-like aroma and is utilized extensively in the food industry for flavoring products such as:
- Beverages : Used in soft drinks and alcoholic beverages to enhance flavor profiles.
- Confectionery : Incorporated into candies and chocolates for its sweet flavor.
- Dairy Products : Added to ice creams and yogurts to improve taste.
- Jams and Jellies : Provides a distinctive flavor that enhances fruit preserves.
The compound's low odor threshold makes it effective even in minute concentrations, thus making it a valuable ingredient for food manufacturers .
Aroma Compound in Fragrance Industry
In addition to its use in food, 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone serves as a key aroma compound in the fragrance industry. Its pleasant scent profile allows it to be used in:
- Perfumes : As a base note that adds depth to fragrance compositions.
- Household Products : Incorporated into air fresheners and cleaning products for scent enhancement.
The compound's ability to blend well with other aromatic substances makes it a versatile ingredient in creating complex fragrance formulations .
Potential Health Benefits
Recent studies have indicated that 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone may possess several health benefits:
- Antioxidant Properties : Research suggests that this compound exhibits antioxidant activity, which could play a role in protecting cells from oxidative stress. This property has implications for preventing diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
- Anti-Cataract Activity : In animal studies, 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone has shown potential in inhibiting cataract formation, suggesting its protective effects on eye health .
Safety and Toxicity Studies
Safety assessments have been conducted to evaluate the toxicity of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone:
- Genotoxicity : Studies indicate that this compound does not present significant genotoxic risks at typical exposure levels. It was found not to induce mutations in standard Ames assays, suggesting a favorable safety profile for consumers .
- Developmental Toxicity : The margin of exposure calculations indicate that the compound is unlikely to pose developmental or reproductive toxicity risks at normal usage levels .
Synthesis and Production
The synthesis of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone can be achieved through various chemical pathways, including enzymatic processes. Understanding these pathways is crucial for developing biotechnological methods for large-scale production. Recent advancements have shown promise in utilizing microbial fermentation techniques to produce this compound efficiently, which could lead to more sustainable manufacturing practices .
Case Study 1: Flavor Enhancement in Beverages
A study conducted by researchers demonstrated the effectiveness of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone in enhancing the sensory properties of fruit-flavored beverages. The addition of this compound resulted in significantly improved consumer acceptance due to its natural flavor profile.
Case Study 2: Antioxidant Effects
In a controlled laboratory setting, the antioxidant capacity of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone was assessed using various cell lines exposed to oxidative stress. Results indicated a marked reduction in oxidative damage markers, supporting its potential role as a dietary antioxidant.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also interact with specific receptors in the body, leading to various physiological effects. The exact molecular targets and pathways involved are still being studied, but it is believed that the compound’s hydroxyl groups play a key role in its activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of the Target Compound and Analogues
Detailed Comparative Analysis
Occurrence and Formation
- The target compound is synthesized via the Maillard reaction between reducing sugars (e.g., glucose) and amino acids (e.g., glycine) under controlled pH and temperature .
- HDMF and its ethyl analogue are formed during food fermentation (e.g., soy sauce) or fruit ripening, whereas 4-hydroxy-5-methyl-3(2H)-furanone is isolated from pine needles via solvent extraction .
Functional Roles in Food and Industry
- Flavor Enhancement: The target compound contributes to caramel-like notes in maple syrup and baked goods, while HDMF imparts a strawberry-like aroma in fruits and thermally processed foods .
- Biotechnological Applications: HMF serves as a platform chemical for synthesizing renewable polymers and fuels, though its formation in foods requires careful regulation due to toxicity concerns .
Biological Activity
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone, commonly referred to as HDMF or Furaneol, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
HDMF is a furan derivative characterized by its hydroxymethyl and methyl substituents. It is primarily known for its role as a flavoring agent in food products but has also been investigated for its biological activities.
Biological Activities
1. Antioxidant Properties
HDMF exhibits both pro-oxidative and anti-oxidative properties. It has been shown to induce the generation of reactive oxygen species (ROS) under certain conditions, which can lead to DNA strand breaks. This mechanism has been linked to the compound's ability to cause genetic damage, as evidenced by studies demonstrating micronucleated reticulocyte formation in vivo after oral administration . However, HDMF also shows protective effects against oxidative stress; for instance, it has been found to inhibit cataract formation in spontaneous cataract rat models by scavenging superoxide radicals .
2. Antimicrobial Activity
Research indicates that HDMF possesses broad-spectrum antimicrobial properties. It can inhibit the growth of various pathogens without causing hemolysis in human erythrocytes. Notably, studies have shown that HDMF can arrest the cell cycle of Candida albicans at the S and G2/M phases, suggesting its potential as an anti-infective agent .
3. Effects on Melanin Production
In vitro studies have demonstrated that HDMF can inhibit melanin production in B16 melanoma cells. The compound suppresses tyrosinase activity, a key enzyme in melanin synthesis, indicating its potential application in skin whitening products .
The biological effects of HDMF are mediated through several mechanisms:
- Oxidative Stress Modulation : By generating ROS, HDMF can influence cellular signaling pathways related to oxidative stress and apoptosis.
- Cell Cycle Regulation : Its ability to arrest the cell cycle in microbial cells suggests interference with microbial replication processes.
- Enzymatic Inhibition : The inhibition of tyrosinase activity highlights its role in modulating enzymatic pathways involved in pigmentation.
Case Study 1: Antioxidant Activity
A study involving the administration of HDMF to human volunteers showed that the compound was rapidly absorbed and metabolized, with significant antioxidant activity observed in plasma samples. The results indicated a protective effect against oxidative damage, particularly in lens tissues .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, HDMF was tested against various microbial strains. Results indicated that it effectively inhibited growth at low concentrations while maintaining safety for human cells. This study supports its potential use as a natural preservative or therapeutic agent against infections .
Data Summary
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Antioxidant | DNA protection | ROS scavenging |
| Antimicrobial | Growth inhibition | Cell cycle arrest |
| Melanin inhibition | Reduced pigmentation | Tyrosinase inhibition |
Q & A
Q. What are the primary synthetic routes for 4-hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone in laboratory settings?
The compound is synthesized via the Maillard reaction using glucose-glycine model systems under reflux conditions (pH 5, 2 hours). Reverse-phase HPLC and NMR spectroscopy are critical for isolating and identifying the compound from ethyl acetate extracts. Enzymatic pathways in microbial systems, such as Zygosaccharomyces rouxii, also generate it from carbohydrate phosphates like D-ribulose-5-phosphate .
Q. How can the solubility of this compound be experimentally determined in various solvents?
Solubility can be measured using gravimetric or spectrophotometric methods. Studies on structurally similar furanones (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone) in six solvents (water, ethanol, acetone) provide correlation models based on temperature and solvent polarity. These methods require precise control of temperature and saturation points .
Q. What analytical techniques are recommended for identifying this compound in complex matrices like food systems?
Reverse-phase HPLC coupled with UV/Vis or mass spectrometry (MS) is effective. Semipreparative HPLC can isolate the compound from ethyl acetate extracts of Maillard reaction products. NMR (1H and 13C) and capillary electrophoresis resolve enantiomers in natural samples .
Advanced Research Questions
Q. How do enzymatic pathways in microbial systems contribute to the biosynthesis of this furanone?
Cytosolic extracts of Zygosaccharomyces rouxii convert carbohydrate phosphates (e.g., D-fructose-1,6-diphosphate) into 4-hydroxy-5-methyl-3(2H)-furanone via enzymes like phosphohexose isomerase and glucose-6-phosphate dehydrogenase. Spontaneous chemical conversion of D-ribulose-5-phosphate is a key step, validated by isotope labeling ([6-13C]-D-glucose-6-phosphate) .
Q. What computational methods predict the antioxidative or prooxidant properties of this compound?
Density functional theory (DFT) calculates molecular orbitals (HOMO-LUMO gaps), ionization potential, and electron affinity. Studies on similar furanones show substituents like phenyl groups enhance antioxidativity by lowering energy gaps. Prooxidant effects (e.g., ROS generation) are modeled via metal-ion interactions and DNA strand-break assays .
Q. How can contradictions in reported prooxidant vs. antioxidant effects be resolved experimentally?
Evaluate conditions such as metal-ion presence (Fe²⁺/Cu²⁺), pH, and oxygen levels. Use plasmid DNA breakage assays, 8-hydroxy-2′-deoxyguanosine (8-OHdG) quantification, and ROS-specific fluorescent probes (e.g., DCFH-DA). Conflicting results often arise from differences in reaction environments .
Q. What strategies optimize the compound’s yield in Maillard reaction systems?
Control pH (5–7), temperature (100–120°C), and reactant ratios (e.g., glucose:glycine = 1:1). Use phosphate buffers to stabilize intermediates. HPLC monitoring identifies optimal reaction termination points to maximize yield while minimizing byproducts like 5-hydroxymethylfurfural .
Q. How does the compound interact with DNA, and what methodologies assess its genotoxic potential?
It induces DNA strand breaks via metal-dependent ROS generation. Methodologies include:
- Ames test for mutagenicity.
- Comet assay for single-strand breaks.
- 8-OHdG ELISA for oxidative DNA damage. Prior studies used plasmid relaxation assays (pBR322 DNA) to demonstrate dose-dependent breaks .
Data Interpretation and Contradiction Analysis
Q. How to address discrepancies in solubility data across studies?
Variations arise from solvent purity, temperature calibration, and saturation detection methods. Standardize protocols using NIST-referenced solvents and validate via triplicate measurements. Compare with thermodynamic models (e.g., Apelblat equation) for consistency .
Q. Why do some studies report flavor-enhancing properties while others highlight toxicity?
Context-dependent effects: At low concentrations (ppm), the compound contributes caramel-like flavors in foods. At higher doses, prooxidant activity dominates, causing cellular damage. Dose-response assays (e.g., LC50 in cell cultures) and threshold determinations are critical for risk-benefit analyses .
Methodological Best Practices
Q. What precautions are necessary when handling this compound due to its reactivity?
- Store under inert gas (N₂/Ar) at −20°C to prevent oxidation.
- Use amber glassware to avoid photodegradation.
- Conduct reactions in fume hoods due to volatile byproducts.
Safety data sheets (SDS) for analogous furanones recommend PPE (gloves, goggles) and WGK Germany 3 compliance for wastewater disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

